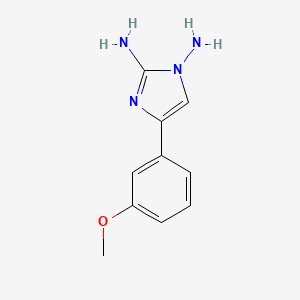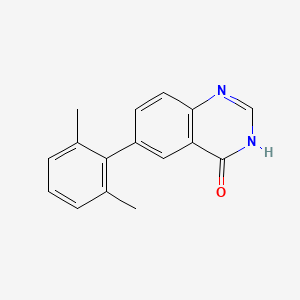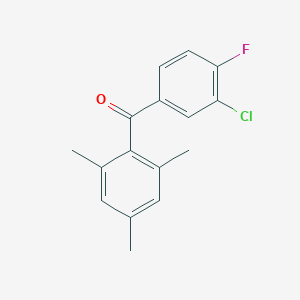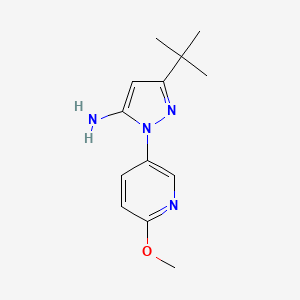![molecular formula C13H18BrNO2 B8359596 tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate](/img/structure/B8359596.png)
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(bromomethyl)-2-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor for various functionalized compounds through substitution reactions .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic applications . It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is employed in the synthesis of pesticides and herbicides . Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate involves its ability to act as an electrophile in substitution reactions . The bromine atom is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparación Con Compuestos Similares
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
Uniqueness: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is unique due to the presence of the methyl group at the 2-position of the phenyl ring . This structural feature can influence the compound’s reactivity and the types of reactions it undergoes . The methyl group can also affect the compound’s physical properties, such as solubility and boiling point .
Propiedades
Fórmula molecular |
C13H18BrNO2 |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
PFBBCTDKRPCSKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
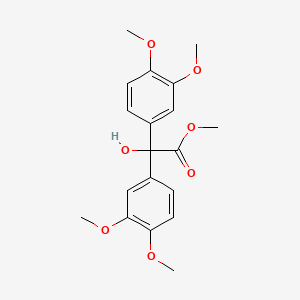
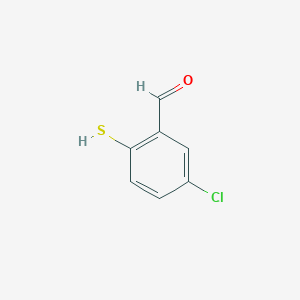
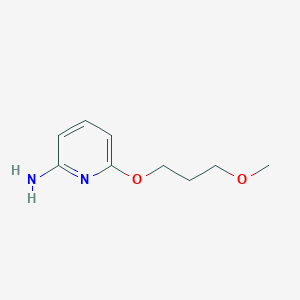
![Diethyl {[(4-iodophenyl)carbonyl]amino}propandioate](/img/structure/B8359533.png)
![Ethyl 2-[(3-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8359578.png)
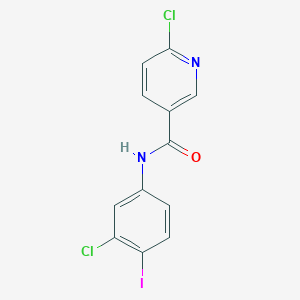
![2-[3-(4-Carbamimidoylphenyl)ureido]acetic acid ethyl ester](/img/structure/B8359589.png)
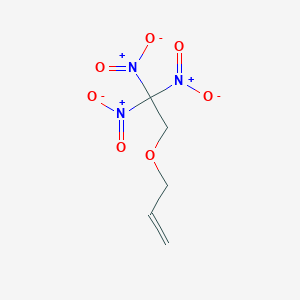
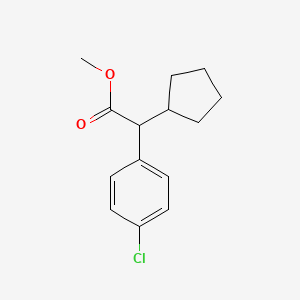
![10,11-Dihydro-5-methyl-dibenzo[b,e][1,4]diazepine](/img/structure/B8359558.png)
